Home > Products > Screening Compounds P39970 > N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide - 1112418-42-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Catalog Number: EVT-3131529
CAS Number: 1112418-42-4
Molecular Formula: C25H27N5O3
Molecular Weight: 445.523
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms in a 1,3,4-arrangement within the ring []. These compounds have attracted significant attention in materials science and medicinal chemistry due to their diverse biological activities and potential applications as pharmaceuticals, fluorescent probes, and optoelectronic materials [, , , , , , , , , , ].

N-{4-[4-acetyl-5-(4-substitutedphenyl)- 4,5-dihydro-[1,3,4]oxadiazol-2-yl]-phenyl}-4-methyl-benzenesulfonamide (6a-g)

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring substituted at the 2-position with a 4-(N-(4-methylphenylsulfonyl)amino)phenyl group and at the 5-position with a 4-substituted phenyl group. The 4-position of the oxadiazole ring is also substituted with an acetyl group. These compounds were synthesized as part of a study investigating greener synthetic protocols for 1,3,4-oxadiazoles. []

Relevance: These compounds share the core 1,3,4-oxadiazole and N-(phenylsulfonyl)aniline moieties with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide, differing primarily in the presence of an acetyl group at the 4-position of the oxadiazole ring and variations in the substituents on the phenyl ring at the 5-position of the oxadiazole ring. []

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG

Compound Description: This compound consists of a central 1,3,4-oxadiazole ring connected to a 1,2,3-triazole ring through a methylene linker. The oxadiazole ring is further substituted with a phenyl ring and a 4-aminophenyl group, with the latter linked to the triazole ring. Poly(ethylene glycol) (PEG) chains of varying lengths are attached to the triazole ring. This "bola" molecule was designed as a potential fluorescent chemosensor for electron-deficient species due to the presence of the heteroaromatic cores and the flexible PEG linker. []

Relevance: This compound is structurally related to N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide through the shared 5-phenyl-1,3,4-oxadiazol-2-yl)phenyl subunit. The key difference lies in the presence of the triazole ring, methylene linker, and PEG chains, which extend the molecule and introduce additional functionalities. []

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring connected to a 3,6-dihydropyridine ring. The oxadiazole ring can be substituted with either a methyl or phenyl group at the 5-position. The dihydropyridine ring is further substituted with a benzamide or benzenesulfonamide group at the 1-position. These compounds were synthesized and evaluated for their anti-inflammatory and anti-cancer properties. []

Relevance: These compounds share the core 1,3,4-oxadiazole and benzene sulfonamide moieties with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. The primary structural difference lies in the presence of the dihydropyridine ring, which replaces the phenyl linker in N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. []

N-(5Bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide (8)

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a naphthofuran scaffold. The oxadiazole ring is substituted with a phenyl group at the 5-position, and the naphthofuran scaffold bears a bromo substituent and an acetamide group. This compound was synthesized and investigated for its antimicrobial activity. []

Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl motif with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. The key structural difference lies in the naphthofuran system replacing the phenylsulfonamide moiety in the target compound. []

Compound Description: These two series of compounds contain a 1,3,4-oxadiazole ring substituted at the 2-position with either an (alpha-chloro-alpha-phenylacetyl)amino group or an (alpha-bromopropionyl)amino group. These compounds were synthesized and tested for their antibacterial activity. []

Relevance: These compounds share the core 1,3,4-oxadiazole ring system with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. The structural distinction lies in the replacement of the (4-(N-(phenylsulfonyl)amino)phenyl) group at the 2-position of the oxadiazole ring with either an (alpha-chloro-alpha-phenylacetyl)amino or an (alpha-bromopropionyl)amino group. []

5-phenyl/methyl-2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-4-thiazolidinones (It-XIIt)

Compound Description: These compounds feature a 1,3,4-oxadiazole ring attached to a 4-thiazolidinone ring through an imino linker. The oxadiazole ring bears an aryl group at the 5-position, and the thiazolidinone ring is substituted with either a phenyl or methyl group at the 5-position. These compounds were synthesized and evaluated for antibacterial activity. []

VNI ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)

Compound Description: VNI is a potent inhibitor of protozoan CYP51 that cures Chagas disease. It features a 1,3,4-oxadiazole core with a phenyl substituent at the 5-position and a benzamide group at the 2-position. The benzamide moiety is further substituted with a chiral (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl) group. VNI served as a starting point for designing novel antifungal drug candidates targeting fungal sterol 14α-demethylase (CYP51). []

Relevance: VNI shares the central 5-phenyl-1,3,4-oxadiazol-2-yl moiety with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. The key difference lies in the replacement of the phenylsulfonamide group with a more complex benzamide derivative incorporating a dichlorophenyl, imidazole, and chiral ethyl linker. This modification was explored for its antifungal activity, distinct from the target compound. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile (I)

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a benzonitrile moiety through a methoxy linker. The oxadiazole ring is substituted with a 4-methoxyphenyl group at the 5-position. The crystal structure of this compound was reported. []

N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (II)

Compound Description: This compound contains a 1,3,4-oxadiazole ring connected to an acetamidophenyl group through a methoxy linker. The oxadiazole ring is substituted with a 4-chlorophenyl group at the 5-position. The crystal structure of this compound was reported. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound incorporates both a thiazole and an oxadiazole ring in its structure. The oxadiazole ring is substituted with a phenyl group at the 5-position and is connected to a thiazole ring through a phenyl linker. The thiazole ring is further substituted with a benzamide group and a methyl group. This compound was synthesized and evaluated for its antibacterial potential. []

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (1) and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (2)

Compound Description: These compounds feature a 1,3,4-oxadiazole ring connected to a coumarin scaffold at the 3-position. The oxadiazole ring can be substituted with either a phenyl group (1) or a pyridyl group (2) at the 5-position. These compounds were investigated for their potential anticancer activity and were found to exhibit polymorphism in their crystal structures. []

Relevance: These compounds are structurally related to N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide through the shared 1,3,4-oxadiazole ring. The primary difference lies in the replacement of the (4-(N-(phenylsulfonyl)amino)phenyl) substituent with a coumarin scaffold at the 2-position of the oxadiazole ring. []

Compound Description: This entry refers to a copolymer, not a single compound, comprising two distinct monomers: CE and tBPOP. CE features a carbazole ring linked to a methacrylate group via an ethoxy linker. tBPOP incorporates a 1,3,4-oxadiazole ring connected to a methacrylate group through a phenyl linker. The oxadiazole ring is further substituted with a 4-tert-butylphenyl group at the 5-position. These copolymers, with varying CE/tBPOP ratios, were studied for their hole drift mobility and electroluminescence properties. []

Relevance: The tBPOP monomer within this copolymer shares the core 1,3,4-oxadiazole ring with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. The key structural difference is the presence of the methacrylate group linked through a phenyl ring at the 2-position of the oxadiazole, replacing the (4-(N-(phenylsulfonyl)amino)phenyl) substituent found in N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. []

4-(5-aryl-1,3,4-oxadiazol-2-yl)phenyl-hydrazine derivatives

Compound Description: These compounds feature a 1,3,4-oxadiazole ring linked to a phenylhydrazine moiety. The oxadiazole ring is substituted with an aryl group at the 5-position. These derivatives were synthesized as potential fluorescent active compounds. []

Relevance: These compounds share the core 1,3,4-oxadiazole ring and a phenyl linker at the 2-position with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. The structural distinction lies in the presence of a hydrazine group (NHNH2) directly attached to the phenyl linker in these derivatives, as opposed to the sulfonamide group in N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. []

N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

Compound Description: This compound features a central 1,3,4-oxadiazole ring linked to a triphenylamine group. The oxadiazole ring is further substituted with a 4-pyridyl group at the 5-position. This compound is a non-planar bipolar ligand. []

N1,N8-bis(((4-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)oxy)-1-naphthamide derivatives (6a–j)

Compound Description: This series of compounds features a 1,8-naphthalenedicarboxamide core with two identical side chains attached to the nitrogen atoms of the amide groups. Each side chain consists of a 4-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino group linked to an oxygen atom. These compounds were synthesized and evaluated for their antibacterial and antifungal activities. []

2-[4-Acetyl-5-(biphenyl-4-yl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate

Compound Description: This compound features a 1,3,4-oxadiazole ring substituted at the 2-position with a phenyl acetate group and at the 5-position with a biphenyl group. The 4-position of the oxadiazole ring is substituted with an acetyl group. The crystal structure of this compound was reported. []

Relevance: This compound shares the core 1,3,4-oxadiazole ring with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. The key structural differences lie in the presence of an acetyl group at the 4-position of the oxadiazole ring, the replacement of the (4-(N-(phenylsulfonyl)amino)phenyl) group with a phenyl acetate group at the 2-position, and the substitution of the phenyl ring with a biphenyl group at the 5-position of the oxadiazole ring. []

N-Phenyl-N-{4-[5-(2-phenyl-3-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

Compound Description: This compound consists of a central 1,3,4-oxadiazole ring connected to a triphenylamine group. The oxadiazole ring is further substituted with a 2-phenyl-3-pyridyl group at the 5-position. The molecular structure of this compound is characterized by a nearly coplanar arrangement of the 1,3,4-oxadiazole and pyridine rings. []

2,9,16,23-tetra-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamido-metallophthalocyanines

Compound Description: This series of compounds features a metallophthalocyanine core with four identical side chains attached to the benzamide groups. Each side chain consists of a 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl group. These metallophthalocyanines were synthesized and studied for their in vitro biological, antimicrobial, and antioxidant activities. []

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives (8a-j)

Compound Description: This series of compounds consists of a thiazolone ring linked to a 1,3,4-oxadiazole ring via a methoxyphenyl amino linker. The oxadiazole ring is substituted with a 4-nitrophenyl group at the 5-position, and the thiazolone ring bears a benzylidene group at the 5-position with various substituents. These compounds were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. []

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (6a-j)

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a coumarin scaffold. The oxadiazole ring is substituted with a substituted phenyl group at the 5-position and an acetyl group at the 4-position. The compounds were synthesized and evaluated for anticonvulsant activity and neurotoxicity. []

3-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)- 2H -chromen-2-one derivatives

Compound Description: These compounds are a subset of the 3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, specifically featuring a phenyl group at the 5-position of the oxadiazole ring. These derivatives were synthesized and screened for in vitro anthelmintic activity. []

22. Syntheses, photoluminescence and electroluminescence of four heteroleptic iridium complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligandsCompound Description: These compounds are a series of four iridium(III) complexes that utilize 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol and its fluoro/trifluoromethyl substituted derivatives as ancillary ligands. These green phosphors exhibit photoluminescence quantum efficiency yields of 10–53% in CH2Cl2 solutions at room temperature. Notably, these complexes were incorporated into organic light emitting diodes (OLEDs) demonstrating promising performance characteristics. []

Relevance: These compounds share the 2-(5-phenyl-1,3,4-oxadiazol-2-yl) moiety with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. The structural distinction arises from the presence of a phenol group attached to the oxadiazole ring and the absence of the phenylsulfonamide moiety in N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. []

{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a phenyl methanol group. The oxadiazole ring is further substituted with a 4-tert-butylphenyl group at the 5-position. This compound's crystal structure reveals that the 1,3,4-oxadiazole ring is nearly coplanar with the two adjacent benzene rings. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a dimethylaniline group. The oxadiazole ring is further substituted with a 5-methyl-1-phenyl-1H-pyrazole group at the 5-position. []

Relevance: This compound shares the core 1,3,4-oxadiazole ring with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. The structural differences lie in the replacement of the (4-(N-(phenylsulfonyl)amino)phenyl) group with a dimethylaniline group at the 2-position of the oxadiazole ring and the presence of a 5-methyl-1-phenyl-1H-pyrazole group at the 5-position instead of a phenyl ring. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a pyridazinone ring via a methylene linker. The oxadiazole ring is substituted with a phenyl group at the 5-position, and the pyridazinone ring bears a chloro and a dimethylamino group. The compound's crystal structure is characterized by C—H⋯N and C—H⋯O contacts. []

Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl motif with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. The major structural difference is the replacement of the phenylsulfonamide group with a pyridazinone ring connected via a methylene linker. Additionally, the pyridazinone ring has chloro and dimethylamino substituents. []

2-((5-(4-(5(6)fluoro-1H-benzo[d]imidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-Derivatives

Compound Description: This family of compounds consists of a 1,3,4-oxadiazole ring linked to a fluorinated benzimidazole moiety through a thioether linker and a phenyl spacer. This particular structural motif was investigated for its potential in antimicrobial therapy, highlighting the significance of benzimidazole derivatives in this field. []

Compound Description: This study focuses on two heteroleptic platinum(II) complexes incorporating 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as the ancillary, electron-transporting ligand. These complexes, featuring either 2-phenylpyridine or 2-(4-trifluoromethyl)phenylpyridine as the main ligands, exhibit green phosphorescence with notable quantum efficiency yields. The researchers successfully fabricated efficient organic light emitting diodes (OLEDs) using these platinum complexes, highlighting their potential for optoelectronic applications. []

Relevance: These compounds are structurally related to N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide through the shared 2-(5-phenyl-1,3,4-oxadiazol-2-yl) moiety. The structural distinction arises from the presence of a phenol group attached to the oxadiazole ring and the absence of the phenylsulfonamide moiety in the target compound. []

Compound Description: These two series of compounds, 3(a-j) and 5(a-j), were synthesized from a common set of Schiff bases. The 3(a-j) series contains an azetidine ring, while the 5(a-j) series features a 1,3,4-oxadiazole ring. Both series have various substituents on their phenyl rings. These compounds were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: The 5(a-j) series shares the core 1,3,4-oxadiazole ring with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. The difference lies in the absence of the (4-(N-(phenylsulfonyl)amino)phenyl) substituent in the 5(a-j) series. Instead, they have a pyridine ring directly linked to the 2-position of the oxadiazole ring. []

3-(5-phenyl-1, 3, 4-oxadiazol-2-yl)-2 H -chromen-2-ones

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a coumarin scaffold at the 3-position. These compounds were synthesized and screened for their anticonvulsant activity, showing potential in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. []

4-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)thiosemicarbazide (Stemazole, IXa)

Compound Description: Stemazole (IXa) and its derivatives feature a 1,3,4-oxadiazole ring substituted with a thiol group at the 5-position and connected to a phenylthiosemicarbazide moiety at the 2-position. These compounds were designed and synthesized as potential human stem/progenitor cells proliferation activators. []

Relevance: Stemazole (IXa) and its derivatives share the 1,3,4-oxadiazole ring with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide. The major structural difference is the presence of a thiol group at the 5-position of the oxadiazole ring and the substitution of the (4-(N-(phenylsulfonyl)amino)phenyl) group with a phenylthiosemicarbazide moiety at the 2-position. []

Compound Description: These two series of compounds, S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates (4-9) and alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetates (10-15), share a central 1,3,4-oxadiazole ring with an aryl substituent at the 5-position. They differ in the substituent at the 2-position: the former series has an O-alkyl carbonothioate group, while the latter has an alkyl 2-thioacetate group. These compounds were synthesized and evaluated for their antimicrobial properties. []

Overview

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structural characteristics and potential biological activities. This compound features a triazolopyridazine core along with a dimethoxyphenyl moiety and a propanamide group, which contribute to its chemical reactivity and interaction with biological targets.

Source

The compound is cataloged in several chemical databases, including PubChem and ChemDiv, where its structural and chemical properties are detailed. Its unique IUPAC name provides insight into its molecular composition and functional groups.

Classification

This compound can be classified under the category of organic compounds, specifically as an amide due to the presence of the propanamide functional group. It also falls within the class of heterocyclic compounds due to the inclusion of triazole and pyridazine rings.

Synthesis Analysis

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves several steps of organic reactions.

Methods:

  1. Starting Materials: The synthesis often begins with readily available precursors such as 3,4-dimethoxyphenethylamine and appropriate triazole derivatives.
  2. Reagents: Common reagents include strong bases like sodium hydride and solvents such as dimethylformamide (DMF).
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures to optimize yield and purity.

Technical Details:

  • Multi-step synthesis may involve intermediate compounds that are further modified through substitution or coupling reactions.
  • High-performance liquid chromatography (HPLC) is frequently employed for purification of the final product to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

The molecular structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can be represented by its molecular formula C23H26N4O3C_{23}H_{26}N_{4}O_{3}.

Structure Data

  • Molecular Weight: Approximately 410.48 g/mol.
  • InChI Key: The InChI key provides a unique identifier for the compound's structure.
  • Structural Features: The compound contains a triazole ring fused with a pyridazine ring, contributing to its biological activity through potential interactions with enzymes or receptors.
Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions:

Reactions:

  1. Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride leading to amines or alcohols.
  3. Substitution: Nucleophilic substitution can occur at the fluorophenyl group when reacted with nucleophiles such as amines or thiols.

Technical Details:

  • The choice of reagents and conditions significantly influences the yield and type of products formed in these reactions.
Mechanism of Action

The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific biological targets:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Solubility characteristics vary based on solvent polarity; often soluble in organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • pKa Values: Relevant pKa values indicate the acidity/basicity of functional groups within the molecule.
  • LogP Value: Indicates lipophilicity; a logP value around 5 suggests significant lipophilic character which may influence absorption in biological systems.
Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has potential applications in various scientific fields:

  1. Pharmaceutical Research: Investigated for its potential therapeutic effects against various diseases due to its ability to interact with biological targets.
  2. Chemical Biology Studies: Used in studies aimed at understanding enzyme mechanisms and receptor interactions.
  3. Synthetic Chemistry: Serves as a building block in the synthesis of more complex organic molecules.

This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a subject of ongoing research in medicinal chemistry and drug development.

Properties

CAS Number

1112418-42-4

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Molecular Formula

C25H27N5O3

Molecular Weight

445.523

InChI

InChI=1S/C25H27N5O3/c1-17-4-7-19(8-5-17)20-9-11-23-27-28-24(30(23)29-20)12-13-25(31)26-15-14-18-6-10-21(32-2)22(16-18)33-3/h4-11,16H,12-15H2,1-3H3,(H,26,31)

InChI Key

XJVUIABQDSRMPO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C=C2

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.